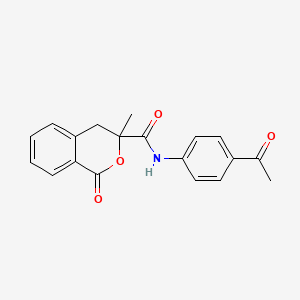

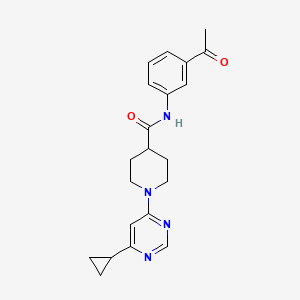

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Pfizer as a research tool for studying the endocannabinoid system. AM-251 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and pain.

Scientific Research Applications

Michael-Type Addition Reactions

The compound has been used in Michael-type addition reactions with aromatic alcohols, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones. This method enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .

Synthesis of Diphosphinoamine Ligands

The compound has been used in the synthesis of new diphosphinoamine ligands. The reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield .

Oxidation Reactions

The compound has been used in oxidation reactions. The oxidation of the ligand with elemental sulfur or grey selenium gives the corresponding disulfide and diselenide bis(phosphanyl)amine ligands .

Synthesis of Metal Complexes

The compound has been used in the synthesis of metal complexes. Reactions of the ligand with group-10B metals afford cis-MCl2[1-k2P,P] (M=Pd, Pt) complexes .

Pre-Catalyst in Suzuki Cross-Coupling Reactions

The Pd(II) complex of the compound has been used as a pre-catalyst in Suzuki cross-coupling reactions .

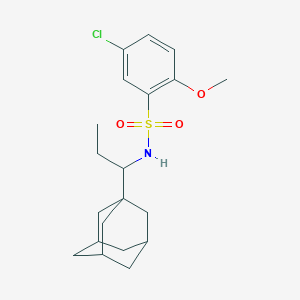

Synthesis of Sulfonamide Compounds

The compound has been used in the synthesis of several sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide .

properties

IUPAC Name |

N-(4-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12(21)13-7-9-15(10-8-13)20-18(23)19(2)11-14-5-3-4-6-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMSXAVEZBGKDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2446884.png)

![N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2446891.png)

![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2446902.png)